molecular formula C23H18BrN5O3S B2626596 3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895641-24-4

3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2626596
CAS No.: 895641-24-4
M. Wt: 524.39
InChI Key: LFFYQIOMTITJCL-UHFFFAOYSA-N
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Description

3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, along with bromobenzenesulfonyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cycloaddition reaction between an azide and an alkyne.

    Quinazoline Ring Formation: The quinazoline ring can be constructed via a condensation reaction involving anthranilic acid derivatives.

    Introduction of Bromobenzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline intermediate using bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Ethoxyphenyl Group Addition: The final step includes the coupling of the ethoxyphenyl group to the nitrogen atom of the triazoloquinazoline core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them into amines or thiols, respectively.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles, such as amines or thiols, to create diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or thiols.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit certain cancer cell lines.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
  • 3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
  • 3-(4-FLUOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Uniqueness

The uniqueness of 3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its bromobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogues. The presence of the bromine atom allows for specific interactions with biological targets and provides opportunities for further functionalization through substitution reactions.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O3S/c1-2-32-17-11-9-16(10-12-17)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)33(30,31)18-13-7-15(24)8-14-18/h3-14H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFYQIOMTITJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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